molecular formula C17H13N3O4 B4984037 N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B4984037
M. Wt: 323.30 g/mol
InChI Key: FWKDCYSEDVBEKJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 3, a ketone at position 4, and a benzodioxol-5-yl carboxamide moiety at position 1.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-20-17(22)12-5-3-2-4-11(12)15(19-20)16(21)18-10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKDCYSEDVBEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331799
Record name N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

801231-53-8
Record name N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group at the N1-position . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences :
    • Lacks the phthalazine core; instead, it has a simpler benzamide backbone.
    • Contains a hydroxyl and dimethyl-substituted ethylamine group, acting as an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
  • Functional Properties :
    • The hydroxyl group facilitates coordination with transition metals (e.g., Pd, Cu), making it useful in catalytic reactions.
    • Unlike the phthalazine derivative, this compound’s reactivity is dominated by its directing group rather than π-π stacking interactions .

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide ()

  • Structural Differences :
    • Replaces the phthalazine ring with a naphthyridine core (a diazine fused with a benzene ring).
    • Substituents include bulky adamantyl groups (e.g., 3,5-dimethyladamantyl), enhancing lipophilicity and steric hindrance.
  • Functional Properties :
    • Demonstrated pharmacological relevance, with adamantyl groups improving blood-brain barrier penetration in central nervous system-targeting drugs.
    • The naphthyridine core may exhibit stronger hydrogen-bonding capacity compared to phthalazine due to additional nitrogen atoms .

N-[3-(Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide ()

  • Structural Differences :
    • Incorporates a pyrrole ring with chloroacetyl and methyl substituents, introducing electrophilic reactivity.
    • Retains the 3-methyl-4-oxophthalazine carboxamide backbone.
  • Functional Properties :
    • The chloroacetyl group enables nucleophilic substitution reactions, useful in prodrug design or covalent inhibitor development.
    • Pyrrole’s electron-rich nature may enhance π-π interactions in protein binding compared to the benzodioxol group .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Phthalazine Benzodioxol-5-yl, methyl, ketone ~355 (estimated) Potential enzyme inhibition, drug design
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl 207.27 Metal-catalyzed C–H functionalization
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine Adamantyl, pentyl 421.58 CNS-targeting therapeutics
N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Phthalazine Chloroacetyl-pyrrole, methyl ~437 (estimated) Covalent inhibitor synthesis

Key Research Findings

  • Electronic Effects : The benzodioxol group in the target compound likely enhances electron density at the phthalazine core, improving interactions with electron-deficient biological targets (e.g., ATP-binding pockets) compared to simpler benzamide derivatives .
  • Steric Considerations : Bulky substituents (e.g., adamantyl in ) reduce conformational flexibility but improve target selectivity. The target compound’s benzodioxol group balances steric bulk and electronic effects .
  • Synthetic Utility : Phthalazine carboxamides with reactive substituents (e.g., chloroacetyl in ) are preferred for covalent drug design, whereas the target compound may require functionalization for similar applications .

Notes

  • Limited experimental data exist for this compound. Structural comparisons are inferred from analogs.
  • Further studies are needed to validate its pharmacological profile and synthetic scalability.
  • Crystallographic data for this compound (if available) could be refined using SHELX-based programs, as described in .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antidiabetic effects, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a phthalazine backbone. Its molecular formula is C12H10N2O4C_{12}H_{10}N_{2}O_{4}, and it has a molecular weight of approximately 234.22 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₄
Molecular Weight234.22 g/mol
CAS Number899742-02-0

Antidiabetic Activity

Research has indicated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies have reported IC₅₀ values for α-amylase inhibition as low as 0.68 µM, suggesting strong potential for managing diabetes by reducing postprandial glucose levels .

Case Study: In Vivo Antidiabetic Effects
In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This indicates its efficacy in lowering blood sugar levels and highlights its potential as a therapeutic agent for diabetes.

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro assays revealed significant cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 26 to 65 µM . The selectivity for cancer cells over normal cells (IC₅₀ > 150 µM) suggests a favorable safety profile.

Mechanism of Action
The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells while sparing normal cells. This selectivity can be attributed to the compound's interaction with specific molecular targets within cancerous tissues.

Comparative Analysis with Other Compounds

Compound NameIC₅₀ (µM)Biological Activity
N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo...0.68α-Amylase Inhibition
Compound IIa0.85α-Amylase Inhibition
Compound IId26 - 65Cytotoxicity against cancer cell lines

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